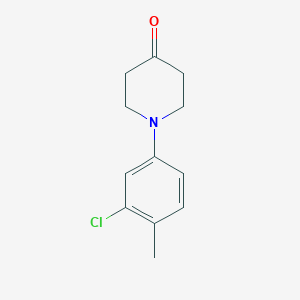

1-(3-Chloro-4-methylphenyl)piperidin-4-one

描述

Significance of Piperidin-4-one Core Structures in Synthetic Chemistry and Bioactive Compound Design

The piperidin-4-one nucleus is a foundational heterocyclic scaffold of significant interest in both synthetic chemistry and drug discovery. Recognized as a versatile intermediate, this structural motif is integral to the synthesis of a wide array of complex molecules. nih.gov Its importance stems from the reactivity of the ketone and the secondary amine (or its N-substituted variants), which allow for extensive chemical modifications. This adaptability has established the piperidin-4-one core as a privileged pharmacophore, a molecular framework that is frequently associated with biological activity. nih.gov

In medicinal chemistry, piperidin-4-one derivatives are prominent in the design of compounds with diverse pharmacological profiles, including anticancer, anti-HIV, antibacterial, and antifungal properties. nih.govnih.gov The scaffold is a key component in many agents targeting the central nervous system (CNS), such as antidepressants and antipsychotics. acs.org The prevalence of this structure in numerous clinical and preclinical drug candidates underscores its established role in the development of new therapeutic agents. nih.gov Furthermore, the piperidin-4-one structure serves as a critical precursor in the synthesis of potent analgesics, including fentanyl and its analogs, highlighting its regulatory significance as a listed chemical. regulations.govjustia.com

Contextualizing 1-(3-Chloro-4-methylphenyl)piperidin-4-one within Related Heterocyclic Systems

This compound belongs to the broad class of N-aryl-substituted 4-piperidones. acs.org The defining feature of this class is the direct attachment of an aromatic ring to the piperidine (B6355638) nitrogen atom. The specific nature of the substituents on the aryl ring—in this case, a chlorine atom at position 3 and a methyl group at position 4—plays a crucial role in modifying the electronic and steric properties of the molecule. This, in turn, influences its reactivity and its potential interactions in a biological context.

The synthesis of N-aryl piperidones is well-documented, with common strategies involving the cyclization reaction between a primary aniline (B41778) and a suitable five-carbon dielectrophile. acs.org For the title compound, the logical precursor would be 3-chloro-4-methylaniline (B146341). chemicalbook.com This aniline is a known chemical entity used in the synthesis of other complex molecules. The presence of the 3-chloro-4-methylphenyl moiety is found in other heterocyclic systems and advanced molecular structures, indicating the utility of this particular substitution pattern in chemical research. For instance, derivatives of 1-(3-chloro-4-methylphenyl)piperidine (B1604480) have been explored as intermediates for potent CCR5 inhibitors for potential use in HIV therapy.

Scope and Research Focus on the Chemical Compound

The primary research interest in this compound is as a chemical building block or intermediate for the synthesis of more elaborate molecules. Its commercial availability from chemical suppliers confirms its application in research and development activities. sigmaaldrich.com The compound itself is not typically an end-product but rather a starting point for constructing target molecules with specific functionalities and potential bioactivity.

The research focus is therefore on its utility in synthetic pathways. The ketone at the C-4 position can be readily converted into other functional groups, such as an alcohol or an amine, or used as a handle for carbon-carbon bond formation. The N-aryl substitution provides a rigid, well-defined orientation that is often desirable in the design of molecules intended to fit into specific protein binding pockets. Investigations involving this compound would likely explore its incorporation into larger scaffolds for applications in medicinal chemistry, materials science, or agrochemicals, leveraging the established importance of the N-aryl piperidin-4-one framework.

Chemical and Physical Properties

The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 938459-09-7 | Sigma-Aldrich sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₄ClNO | PubChem nih.gov |

| Molecular Weight | 223.70 g/mol | PubChem nih.gov |

| Canonical SMILES | CC1=C(C=C(C=C1)N2CCC(=O)CC2)Cl | PubChem nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-(3-chloro-4-methylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-9-2-3-10(8-12(9)13)14-6-4-11(15)5-7-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYBAIHPUWXOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCC(=O)CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640806 | |

| Record name | 1-(3-Chloro-4-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-09-7 | |

| Record name | 1-(3-Chloro-4-methylphenyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chloro 4 Methylphenyl Piperidin 4 One and Analogues

Established Synthetic Pathways to Piperidin-4-one Derivatives

The synthesis of piperidin-4-one and its derivatives is a well-trodden path in organic chemistry, owing to their significance as building blocks. chemrevlett.com These heterocyclic ketones are precursors to a vast array of functionalized piperidines.

General Strategies for N-Arylation of Piperidin-4-ones

The introduction of an aryl substituent at the nitrogen atom of the piperidin-4-one core is a critical transformation for creating compounds like 1-(3-chloro-4-methylphenyl)piperidin-4-one. The primary methods for this C-N bond formation are transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a premier method for this purpose. It involves the palladium-catalyzed coupling of an amine (like piperidin-4-one) with an aryl halide. wikipedia.org This reaction is known for its high functional group tolerance and broad substrate scope, allowing for the coupling of various amines with aryl halides. wikipedia.orgresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl piperidone. wikipedia.org Different generations of phosphine (B1218219) ligands, such as the sterically hindered biaryl phosphines developed by Buchwald, have been instrumental in improving the efficiency and scope of this reaction, enabling couplings with less reactive aryl chlorides and under milder conditions. wikipedia.orgrsc.org

Another classical approach is the Ullmann condensation , which uses a copper catalyst to promote the reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient systems using soluble copper catalysts with supporting ligands, which can operate under milder conditions. wikipedia.orgmdpi.com

A less common but effective method involves the reaction of anilines with 1,5-dicarbonyl compounds or their synthetic equivalents. For instance, N-aryl-4-piperidones can be synthesized by reacting various anilines with 1,5-dichloro-3-pentanone. acs.org

Introduction of Halogen and Methyl Substituents onto the Phenyl Moiety

The specific substitution pattern of the phenyl ring—a chlorine atom at position 3 and a methyl group at position 4—is typically incorporated from the start, using a pre-functionalized aryl precursor. The key starting material for introducing this moiety is 3-chloro-4-methylaniline (B146341) or a corresponding aryl halide like 1-bromo-3-chloro-4-methylbenzene.

The synthesis of substituted N-aryl piperidones often begins with commercially available substituted anilines or aryl halides. nih.gov For example, in a Buchwald-Hartwig amination, piperidin-4-one would be coupled with an aryl halide already bearing the chloro and methyl groups. Similarly, for an Ullmann condensation, 3-chloro-4-methylaniline could be reacted with a suitable piperidin-4-one precursor. The synthesis of various substituted 2,6-diarylpiperidin-4-ones often employs substituted aromatic aldehydes in a Mannich condensation, demonstrating the principle of incorporating desired substituents from the initial building blocks. chemrevlett.comresearchgate.netambeed.com

Specific Synthetic Routes for this compound

The synthesis of the target molecule can be achieved by applying the general principles of N-arylation to the specific substrates. The most plausible industrial and laboratory-scale syntheses would involve either a palladium-catalyzed or copper-catalyzed coupling reaction.

A highly probable route is the Buchwald-Hartwig amination of piperidin-4-one with a suitable 3-chloro-4-methylphenyl halide (e.g., 1-bromo-3-chloro-4-methylbenzene or 1,3-dichloro-4-methylbenzene). The reaction would be carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

Alternatively, the synthesis can be approached via a reductive amination reaction. This would involve the condensation of 3-chloro-4-methylaniline with a suitable 1,5-dicarbonyl precursor, followed by cyclization and reduction. A more direct reductive amination could be performed between 3-chloro-4-methylaniline and γ-keto-aldehydes or their equivalents. researchgate.netbris.ac.uk The presence of the amine analogue, 1-(3-chloro-4-methylphenyl)piperidin-4-amine, in chemical databases strongly suggests that the parent ketone is a stable and accessible intermediate, likely synthesized through such standard N-arylation methods. nih.gov

Alkylation Reactions in the Synthesis of N-Substituted Piperidines

While direct N-arylation is the most common route to the title compound, the broader field of N-substituted piperidine (B6355638) synthesis relies heavily on N-alkylation reactions. These reactions typically involve the nucleophilic substitution of an alkyl halide by the piperidine nitrogen. nih.gov To prevent over-alkylation, the reaction is often controlled by the slow addition of the alkylating agent or by using a base to neutralize the acid formed during the reaction. nih.gov Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), is another powerful method for introducing N-substituents. sigmaaldrich.com

Cyclization and Ring Formation Approaches for Piperidin-4-one Scaffolds

The piperidin-4-one core itself can be constructed through various cyclization strategies. chemrevlett.com One of the most established methods is the Dieckmann condensation , which involves the intramolecular cyclization of a diester, typically formed from the double Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester. beilstein-journals.org

Another powerful approach is the Mannich reaction , where a ketone, an aldehyde (like formaldehyde), and a primary amine or ammonia (B1221849) are condensed to form the piperidin-4-one ring. chemrevlett.combris.ac.uk Multi-component reactions that combine substituted aldehydes, ketones, and an ammonia source (like ammonium (B1175870) acetate) in one pot are particularly efficient for generating highly substituted piperidin-4-ones. researchgate.netambeed.com More recent methods also include metal-catalyzed cyclizations of amino-alkenes and other unsaturated precursors. nih.gov

Table 1: Comparison of Key Synthetic Routes to N-Aryl Piperidin-4-ones

| Reaction Name | Catalyst/Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu, Cs₂CO₃) | Anhydrous solvent (e.g., Toluene (B28343), Dioxane), 80-120°C | High yields, excellent functional group tolerance, broad scope (incl. aryl chlorides). wikipedia.org | Catalyst/ligand cost, potential for heavy metal contamination. |

| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu powder), base (e.g., K₂CO₃) | High-boiling polar solvents (e.g., DMF, NMP), 120-210°C | Low-cost catalyst, effective for electron-deficient aryl halides. wikipedia.orgorganic-chemistry.org | Harsh reaction conditions, often requires stoichiometric copper, lower functional group tolerance. wikipedia.org |

| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃, H₂/catalyst), acid/base catalyst | Various solvents (e.g., DCE, MeOH), Room temp to moderate heat | Metal-free options available, often one-pot. researchgate.netbris.ac.uk | Requires suitable dicarbonyl precursors, which may require separate synthesis. |

| Mannich Reaction | Acid or base catalyst | Often in protic solvents like ethanol. chemrevlett.comresearchgate.net | One-pot multi-component synthesis, atom economical. | Primarily for constructing the ring, not for N-arylation of a pre-formed ring. |

Green Chemistry Approaches and Sustainable Synthetic Protocols for Piperidin-4-one Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability. For piperidin-4-one synthesis, green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. One-pot syntheses, such as the Mannich reaction, are inherently greener as they reduce the number of steps and purification procedures. wikipedia.org

The use of deep eutectic solvents (DES), such as a mixture of glucose and urea, has been reported as an environmentally benign reaction medium for the synthesis of piperidin-4-one derivatives. wikipedia.orgrsc.org These solvents are inexpensive, biodegradable, and can lead to improved product yields. wikipedia.org Another green approach is the use of water as a solvent, which has been demonstrated in the hydrogenation of pyridines to piperidines using specific cobalt-based nanocatalysts. nih.gov Furthermore, microwave-assisted synthesis has been shown to accelerate C-N coupling reactions, leading to significantly shorter reaction times and often improved yields, which contributes to a more sustainable process. beilstein-journals.org

Advances in Catalytic Methods for Piperidin-4-one Synthesis

The formation of the N-aryl bond in this compound is most effectively achieved through modern catalytic cross-coupling reactions. These methods have largely superseded traditional techniques, which often require harsh conditions and have limited substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a premier method for the synthesis of N-aryl piperidin-4-ones. acs.orgnih.gov This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. acs.org For the synthesis of this compound, this would involve the reaction of piperidin-4-one with an appropriately substituted aryl halide, such as 4-bromo-2-chloro-1-methylbenzene or 1-bromo-3-chloro-4-methylbenzene.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. organic-chemistry.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center. organic-chemistry.org Over the years, several generations of increasingly effective ligands have been developed to improve reaction efficiency, broaden the substrate scope, and allow for milder reaction conditions. For the coupling of cyclic secondary amines like piperidin-4-one, bulky and electron-rich phosphine ligands are often employed.

Interactive Data Table: Key Factors in Buchwald-Hartwig Amination for N-Aryl Piperidin-4-one Synthesis

| Factor | Description | Examples | Significance |

| Palladium Precatalyst | The source of the active palladium(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | Efficiency and catalyst loading are key considerations. |

| Phosphine Ligand | Stabilizes the palladium catalyst and influences reactivity. | XPhos, SPhos, BrettPhos, RuPhos | Crucial for promoting oxidative addition and reductive elimination. |

| Base | Activates the amine and facilitates the formation of the palladium-amido complex. | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The choice of base can affect reaction rate and functional group tolerance. |

| Solvent | The medium in which the reaction is conducted. | Toluene, Dioxane, THF | Can influence solubility, reaction temperature, and catalyst stability. |

| Aryl Halide/Triflate | The electrophilic partner in the coupling reaction. | Aryl bromides, chlorides, and triflates | The reactivity of the leaving group (I > Br > OTf > Cl) can impact reaction conditions. |

Other Catalytic Approaches

While palladium catalysis is predominant, other transition metals have also been explored for the synthesis of piperidin-4-one derivatives. Rhodium-catalyzed reactions, for instance, have been developed for the synthesis of piperidin-4-ones through cascade reactions involving α-imino carbenes. Although not a direct N-arylation method, these strategies contribute to the broader field of piperidinone synthesis.

Recent advancements have also focused on developing more environmentally benign and cost-effective catalytic systems. This includes the use of nickel catalysts as a less expensive alternative to palladium and the development of reactions that can be performed in greener solvents or even in water.

Detailed Research Findings

Specific experimental procedures for the synthesis of this compound are not extensively detailed in publicly available literature. However, based on analogous transformations, a general procedure can be outlined. For example, the synthesis of related N-aryl piperidines often involves the following conditions:

A reaction vessel is charged with piperidin-4-one, the aryl halide (e.g., 4-bromo-2-chloro-1-methylbenzene), a palladium precatalyst such as palladium(II) acetate, and a suitable phosphine ligand like Xantphos or a biarylphosphine ligand. A base, typically a strong inorganic base like sodium tert-butoxide or a milder carbonate base, is added, and the mixture is suspended in an anhydrous solvent such as toluene or dioxane. The reaction is then heated under an inert atmosphere until completion, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by quenching with water, extracting the product into an organic solvent, and purifying it by column chromatography.

The characterization of the final product would involve standard analytical techniques. For instance, the FT-IR spectrum of a similar compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, shows characteristic peaks for the C=O stretch around 1714 cm⁻¹ and the N-H stretch around 3334 cm⁻¹. asianpubs.org The ¹H NMR spectrum would show signals corresponding to the aromatic protons, the piperidine ring protons, and the methyl group, while the ¹³C NMR would confirm the presence of the carbonyl carbon (around 202 ppm for the aforementioned analogue) and the various aromatic and aliphatic carbons. asianpubs.org Mass spectrometry would be used to confirm the molecular weight of the compound.

Interactive Data Table: Catalytic Systems for N-Aryl Piperidin-4-one Synthesis

| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Xantphos | Aryl Bromide | Cs₂CO₃ | Toluene | 110 | 70-95 | Generic conditions based on Buchwald-Hartwig principles |

| Pd₂(dba)₃ / RuPhos | Aryl Chloride | NaOt-Bu | Dioxane | 100 | 65-90 | Generic conditions based on modern Buchwald-Hartwig protocols |

| Pd(OAc)₂ / SPhos | Aryl Triflate | K₃PO₄ | Toluene | 100 | 75-98 | General method for triflate coupling |

Chemical Reactivity and Derivatization Strategies for 1 3 Chloro 4 Methylphenyl Piperidin 4 One

Reactivity Profiles of the Piperidin-4-one Moiety

The piperidin-4-one core contains two primary sites of reactivity: the carbonyl group at the 4-position and the adjacent α-carbons at the 3- and 5-positions. The reactivity at these sites is fundamental to the construction of more complex molecular architectures.

The ketone at the C-4 position is a key functional group that readily undergoes reactions typical of carbonyl compounds. Its accessibility allows for numerous modifications, including nucleophilic additions and condensation reactions.

Reductive Amination: The ketone can be converted into a secondary or tertiary amine via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, which is then reduced in situ. Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the protonated imine intermediate over the starting ketone. harvard.edu This method is highly efficient for creating diverse C-N bonds under mild conditions. researchgate.netresearchgate.net

Condensation Reactions: The carbonyl group readily condenses with amine derivatives to form various imine-type products. For instance, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, while reaction with thiosemicarbazide (B42300) produces a thiosemicarbazone. researchgate.net These reactions are typically catalyzed by a small amount of acid. biomedpharmajournal.org Such derivatives are not only useful for characterization but have also been investigated for their own biological activities. researchgate.net

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(3-chloro-4-methylphenyl)piperidin-4-ol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

The following table summarizes common reactions at the carbonyl group:

Table 1: Representative Reactions of the Piperidin-4-one Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | 4-Amino-piperidine derivative |

| Oxime Formation | NH₂OH·HCl, Base | Piperidin-4-one oxime |

| Thiosemicarbazone Formation | NH₂NHC(S)NH₂, Acid catalyst | Piperidin-4-one thiosemicarbazone |

| Reduction | NaBH₄, Methanol | Piperidin-4-ol |

The α-carbons (C-3 and C-5) adjacent to the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate ion. This enolate is a key nucleophilic intermediate for forming new carbon-carbon bonds at these positions.

Enolate Formation: The presence of the carbonyl group allows for the formation of an enol or enolate, which can then react with various electrophiles. The piperidine (B6355638) ring is known to exist predominantly in a chair conformation. chemrevlett.com

Condensation Reactions: The enolate can participate in base-catalyzed aldol-type condensation reactions with aldehydes. For example, reaction with aromatic aldehydes can lead to the formation of 3-arylidene or 3,5-bis(arylidene) derivatives. rsc.org This reactivity allows for significant structural elaboration of the piperidine core.

Alkylation: The α-carbons can be alkylated via the enolate using alkyl halides. This allows for the introduction of various alkyl substituents at the 3- and/or 5-positions of the piperidine ring. Visible light-driven methods have also been developed for the α-alkylation of related N-aryl cyclic amines. researchgate.net

Derivatization for Enhanced Functionality and Research Applications

The versatile reactivity of 1-(3-chloro-4-methylphenyl)piperidin-4-one makes it a valuable scaffold for developing new compounds for research, particularly in medicinal chemistry. The piperidine motif is a common feature in many biologically active molecules. nih.gov

Derivatization strategies often combine reactions at both the piperidinone and the N-phenyl moieties to generate libraries of compounds for screening. For example, a significant discovery stemming from a related scaffold is TAK-220, a potent CCR5 antagonist with anti-HIV-1 activity. The core structure of this complex molecule is a 1-(3-chloro-4-methylphenyl)piperidine (B1604480) unit, highlighting the importance of this specific substitution pattern in drug discovery.

Research has shown that derivatives of substituted piperidin-4-ones can exhibit a wide range of biological activities, including potential as anticancer agents. nih.gov Modifications such as the synthesis of oximes, thiosemicarbazones, and other derivatives have been explored to generate compounds with antimicrobial properties. researchgate.netbiomedpharmajournal.org

The following table outlines derivatization approaches for research applications:

Table 2: Derivatization Strategies and Potential Applications

| Initial Scaffold | Reaction Site(s) | Derivatization Example | Potential Application Area |

|---|---|---|---|

| This compound | Carbonyl group | Reductive amination with various amines | CNS agents, Receptor ligands |

| This compound | Chloro group | Suzuki coupling with boronic acids | Biaryl compounds, Material science |

| This compound | Methyl group | Benzylic bromination followed by nucleophilic substitution | Linkers for bioconjugation, PROTACs |

| This compound | α-Carbons & Carbonyl | Condensation and subsequent modifications | Anticancer, Antimicrobial agents biomedpharmajournal.orgnih.gov |

Design and Synthesis of Novel Scaffolds Incorporating the this compound Framework

The this compound framework serves as a versatile starting material for the synthesis of more complex molecular architectures and novel heterocyclic scaffolds. The chemical reactivity of the ketone carbonyl group and the potential for reactions on the aromatic ring allow for a wide array of derivatization strategies. These modifications are pivotal in the field of drug discovery for lead optimization and the development of new chemical entities. nih.govusf.edu

One common approach involves the condensation of the piperidin-4-one with various reagents to form fused heterocyclic systems. For instance, reaction with hydrazines can yield pyrazole-fused piperidines, while condensation with hydroxylamine can lead to isoxazole-fused derivatives. These reactions significantly alter the shape, polarity, and hydrogen bonding capabilities of the parent molecule, which can have profound effects on its biological activity.

Another key strategy is the modification of the ketone group itself. Reduction of the ketone to a hydroxyl group, followed by esterification or etherification, introduces new functional groups that can interact with biological targets. Alternatively, the ketone can be a site for Grignard reactions, allowing for the introduction of various alkyl or aryl substituents at the 4-position of the piperidine ring.

The synthesis of spirocyclic compounds represents another innovative approach. The ketone can react with bifunctional reagents to create spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid and three-dimensional nature.

Furthermore, multicomponent reactions, such as the Mannich reaction, can be employed to introduce new substituents at the positions alpha to the carbonyl group. researchgate.net The synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been reported as potential anti-cancer agents, highlighting the therapeutic potential of this class of compounds. nih.govchemrevlett.com

The following table summarizes various synthetic strategies that can be applied to the this compound framework to generate novel scaffolds, based on established reactions for similar piperidin-4-one derivatives.

| Reaction Type | Reagents and Conditions | Resulting Scaffold | Potential Applications |

| Fused Heterocycle Synthesis | Hydrazine (B178648) derivatives, acid or base catalyst | Pyrazole-fused piperidine | Exploration of new pharmacophores |

| Fused Heterocycle Synthesis | Hydroxylamine, base | Isoxazole-fused piperidine | Modulation of physicochemical properties |

| Reduction and Functionalization | NaBH4, followed by acyl chloride or alkyl halide | 4-Acyloxy or 4-alkoxy-piperidine derivatives | Introduction of new interaction points for biological targets |

| Grignard Reaction | RMgX, followed by aqueous workup | 4-Alkyl/Aryl-4-hydroxy-piperidine derivatives | Introduction of bulky substituents to probe steric tolerance |

| Spirocycle Formation | 1,2-Ethanedithiol, Lewis acid catalyst | Spirocyclic thietane-piperidine derivatives | Creation of rigid, 3D structures for improved target binding |

| Mannich Reaction | Formaldehyde, secondary amine | α-Aminomethylated piperidin-4-one derivatives | Addition of basic side chains for improved solubility and activity |

The discovery of TAK-220, a potent CCR5 antagonist for HIV-1 therapy, stemmed from the optimization of a piperidine-4-carboxamide lead compound, which included modifications of the N-aryl substituent. This underscores the importance of exploring derivatives of the 1-(3-chloro-4-methylphenyl)piperidine core for identifying novel drug candidates.

Application of Derivatization in Advanced Analytical Research Methodologies (e.g., Chromatography-Mass Spectrometry)

The derivatization of this compound is a critical step in developing robust and sensitive analytical methods for its detection and quantification, particularly in complex matrices. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often benefit from derivatization to improve the analyte's properties for analysis.

For GC-MS analysis, the volatility and thermal stability of the compound are paramount. The polar nature of the ketone group in this compound can lead to poor chromatographic peak shape and thermal degradation. Derivatization helps to overcome these issues. Common derivatization strategies for ketones include:

Oximation: Reaction with hydroxylamine or its derivatives to form oximes.

Hydrazone Formation: Reaction with hydrazine or substituted hydrazines.

Silylation: While less common for ketones, silylation of any potential active hydrogens after enolization can improve volatility.

For LC-MS analysis, derivatization is often employed to enhance ionization efficiency, which directly translates to improved sensitivity. The this compound molecule can be derivatized to introduce a more readily ionizable group. For example, derivatizing the ketone with a reagent containing a permanently charged group or a group with high proton affinity can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry.

The following table outlines common derivatization approaches for the analytical determination of ketones like this compound.

| Derivatization Reaction | Reagent | Purpose | Analytical Technique |

| Oximation | Hydroxylamine hydrochloride | Increases volatility and thermal stability | GC-MS |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Introduces a chromophore for UV detection and improves ionization | LC-MS, HPLC-UV |

| Reductive Amination | Amine and a reducing agent (e.g., NaBH3CN) | Converts the ketone to a secondary or tertiary amine | LC-MS |

| Girard's Reagent Derivatization | Girard's Reagent T or P | Introduces a quaternary ammonium (B1175870) group for improved ionization | LC-MS (ESI) |

These derivatization techniques are essential for the trace-level analysis of this compound and its metabolites in biological and environmental samples, supporting research in pharmacokinetics, metabolism, and toxicology.

Exploration of Biological Activity Mechanisms and Structure Activity Relationships of 1 3 Chloro 4 Methylphenyl Piperidin 4 One Analogues

General Mechanistic Insights into Piperidin-4-one Bioactivity

The biological activities of piperidin-4-one derivatives are intricately linked to their three-dimensional structure and the nature of the substituents attached to the piperidine (B6355638) ring. researchgate.net The piperidin-4-one core can be readily synthesized through methods like the Mannich reaction. biomedpharmajournal.orgtandfonline.com This core structure acts as a versatile pharmacophore that can be tailored to interact with various biological targets. nih.gov

The structure-activity relationship (SAR) studies of piperidin-4-one analogues reveal that modifications at the N-1, C-2, C-3, C-5, and C-6 positions of the piperidine ring significantly influence their biological profiles. researchgate.net For instance, the presence of aryl substituents at the 2 and 6 positions is often associated with potent antimicrobial and anticancer activities. researchgate.net The stereochemistry of these substituents also plays a crucial role in determining the biological efficacy of the compounds. tandfonline.com The introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby affecting its binding affinity to specific receptors or enzymes. nih.gov

Investigations into Specific Biological Targets and Pathways

The diverse pharmacological effects of 1-(3-Chloro-4-methylphenyl)piperidin-4-one analogues stem from their ability to interact with a multitude of biological targets and signaling pathways. These interactions underpin their potential therapeutic applications in various disease areas.

Piperidin-4-one derivatives have been investigated for their potential to modulate neurological systems. Some analogues have shown affinity for various neuroreceptors, including dopamine, serotonin (B10506), and opioid receptors. nih.gov For example, certain 4,4-disubstituted piperidine derivatives have been identified as high-affinity NK1 antagonists, a receptor involved in pain and inflammation. nih.gov The substitution pattern on the piperidine ring and the nature of the side chains are critical for high-affinity binding. nih.gov

Furthermore, some 4-oxypiperidine derivatives have been designed as histamine (B1213489) H3 receptor antagonists/inverse agonists, which can modulate the release of various neurotransmitters in the brain. nih.gov Studies on 4,4-diphenylpiperidine (B1608142) analogues have revealed their ability to inhibit the uptake of biogenic amines like noradrenaline and serotonin, suggesting potential applications in conditions related to neurotransmitter imbalances. nih.gov

Table 1: Neurological Activity of Selected Piperidin-4-one Analogues

| Compound Class | Target/Mechanism | Observed Effect | Reference(s) |

| 4,4-Disubstituted piperidines | NK1 receptor antagonism | High-affinity binding, potential for pain and inflammation treatment. | nih.gov |

| 4-Oxypiperidines | Histamine H3 receptor antagonism | Modulation of neurotransmitter release. | nih.gov |

| 4,4-Diphenylpiperidines | Inhibition of noradrenaline and serotonin uptake | Potential for treating neurotransmitter imbalances. | nih.gov |

The piperidin-4-one scaffold has served as a template for the development of various enzyme inhibitors. For instance, certain piperidinone- and piperidine-constrained phenethylamines have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. acs.org The structure-activity relationship studies of these compounds have highlighted the importance of specific linkers and substituents for achieving high potency. acs.org

Piperidine derivatives have also been explored as inhibitors of other enzymes, such as protein kinases. The inhibition of kinases like the JAK/STAT pathway has been proposed as a mechanism for the anticancer activity of some piperidin-4-one compounds. nih.gov

A significant area of research for piperidin-4-one analogues is their antimicrobial activity. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. biomedpharmajournal.orgresearchgate.netyu.edu.jonih.govnih.gov The mechanism of antimicrobial action is often attributed to the disruption of microbial cell integrity or interference with essential cellular processes.

For antibacterial activity, piperidin-4-one derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. yu.edu.jonih.gov The introduction of a thiosemicarbazone moiety to the piperidin-4-one core has been shown to enhance antifungal activity. biomedpharmajournal.org Some vanillin-derived piperidin-4-one oxime esters have exhibited potent antibacterial and antifungal properties, in some cases surpassing standard antibiotics. nih.gov

In terms of antifungal action, certain 4-aminopiperidine (B84694) derivatives have been found to target ergosterol (B1671047) biosynthesis, a crucial pathway for fungal cell membrane integrity. mdpi.com These compounds act as inhibitors of enzymes like sterol C14-reductase and sterol C8-isomerase. mdpi.com

Table 2: Antimicrobial Activity of Representative Piperidin-4-one Derivatives

| Compound Type | Target Organism(s) | Proposed Mechanism of Action | Reference(s) |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Bacteria and Fungi | Not specified, but addition of thiosemicarbazone enhances activity. | biomedpharmajournal.org |

| Vanillin derived piperidin-4-one oxime esters | Bacteria and Fungi | Not specified, but show potent activity. | nih.gov |

| 4-Aminopiperidines | Fungi (e.g., Candida, Aspergillus) | Inhibition of ergosterol biosynthesis enzymes (sterol C14-reductase and sterol C8-isomerase). | mdpi.com |

| 2,6-Diarylpiperidin-4-one derivatives | Bacteria (including multidrug-resistant strains) and Mycobacterium tuberculosis | Not specified, but show significant inhibitory power. | nih.gov |

Piperidin-4-one analogues have demonstrated promising anti-inflammatory properties. researchgate.netnih.gov Their mechanism of action often involves the modulation of key inflammatory pathways. For example, certain mono-carbonyl analogs of curcumin (B1669340) containing a piperid-4-one linker have been shown to inhibit the production of pro-inflammatory cytokines like IL-6. nih.gov This inhibition is achieved by preventing the activation of transcription factors such as NF-κB and signaling molecules like ERK. nih.gov

The suppression of NF-κB, a central regulator of inflammation, is a recurring theme in the anti-inflammatory and anticancer effects of piperidin-4-one derivatives. nih.govnih.gov Some compounds have also shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. nih.gov

The anticancer potential of piperidin-4-one derivatives is a rapidly evolving field of study. nih.govresearchgate.netnih.govnih.gov These compounds exert their antineoplastic effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This can be achieved by upregulating the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2. nih.govnih.gov Some piperidin-4-one derivatives have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for the survival and proliferation of certain cancer cells. nih.gov

Furthermore, certain analogues, particularly those designed as curcumin mimics, have been found to inhibit topoisomerase II-α, an enzyme essential for DNA replication in cancer cells. nih.govrsc.org Other proposed mechanisms include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and the modulation of signaling pathways like PI3K/AKT. nih.govrsc.org

Table 3: Antineoplastic Mechanisms of Piperidin-4-one Analogues

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cells | Upregulation of p53 and Bax mRNA, induction of apoptosis. | nih.gov |

| 3,5-Bis(ylidene)-4-piperidones (Curcumin mimics) | Various cancer cell lines (e.g., colon, breast, skin) | Inhibition of topoisomerase II-α, induction of apoptosis. | nih.govrsc.org |

| Piperidine derivatives | Breast and prostate cancer cells | Induction of apoptosis via modulation of Bax/Bcl-2 ratio, inhibition of PI3K/AKT pathway. | nih.gov |

Structure-Activity Relationship (SAR) Studies on Substituted Piperidin-4-ones

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. For piperidin-4-one derivatives, these studies focus on systematically altering different parts of the molecule—the N-phenyl ring, the piperidine core, and other substituents—to optimize potency, selectivity, and pharmacokinetic properties.

The substitution pattern on the N-phenyl ring of piperidin-4-one analogues is a critical determinant of their biological efficacy and receptor interaction. nih.gov Modifications to this aromatic ring can significantly alter a compound's potency and whether it acts as an agonist or antagonist at a given receptor. nih.govresearchgate.net

Research into various N-substituted piperidine derivatives reveals that the nature and position of substituents on the phenyl ring dictate the interaction with target receptors. For instance, in the development of ligands for the nociceptin (B549756) (NOP) receptor, altering the piperidine N-substituent can switch the compound's activity from agonistic to antagonistic. nih.gov Studies on N-phenylindole derivatives have also shown that substitutions on the N-phenyl group, such as methoxyl, methyl, and fluorine, can result in compounds with potent inhibitory activity, with MIC values ranging from 0.5 to 8 µg/mL in certain assays. mdpi.com

In a series of 3-phenylpiperidine-2,6-diones, N-substitution with a fluorophenyl group resulted in a compound with moderate activity against the CVB-2 and HSV-1 viruses. nih.gov The presence of a halogen on the phenyl ring, as seen in the titular compound's chloro group, is often essential for inhibitory effects on transporters like ENT1 and ENT2. frontiersin.org The addition of a methyl group to the phenyl ring has also been shown to restore inhibitory activity for both transporters. frontiersin.org

The following table illustrates the impact of N-phenyl substitutions on the inhibitory concentration (IC50) for Equilibrative Nucleoside Transporters (ENTs), based on analogues of the inhibitor FPMINT. frontiersin.org

| Compound | N-Aryl Moiety | Fluorophenyl Moiety | ENT1 IC50 (µM) | ENT2 IC50 (µM) |

| 2a | Benzene with m-Cl | 2-F-phenyl | 104.92 | No Inhibition |

| 2b | Benzene with m-CH3 | 2-F-phenyl | 12.68 | 2.95 |

| 3b | Benzene with p-CH2CH3 | 2,4-di-F-phenyl | 1.65 | No Inhibition |

| 3c | Benzene with p-OCH3 | 2,4-di-F-phenyl | 2.38 | 0.57 |

This table is interactive. You can sort and filter the data to explore the structure-activity relationships.

Within a series of N-(4-piperidinyl)-2-indolinones, the heterocyclic moiety at the 4-position of the piperidine ring was identified as a key factor for selectivity over opioid receptors. nih.gov This highlights that while the N-1 substituent can control efficacy (agonist vs. antagonist), the groups attached to the piperidine ring at other positions govern receptor selectivity. nih.gov For example, introducing a spiro-heterocycle at the 3-position of the piperidone ring has been explored to generate antimycobacterial properties. nih.gov

Further studies have shown that creating bis(arylidene) derivatives of piperidin-4-one, where substituents are added at the 3 and 5 positions of the piperidine ring, can lead to potent antiproliferative agents. nih.govrsc.org For instance, 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one demonstrated greater potency than curcumin against certain cancer cell lines. nih.govrsc.org The flexibility and lipophilicity of the piperidine ring are also considered important factors for cytotoxic properties in some classes of compounds. ajchem-a.com

The table below shows examples of how modifications to the piperidin-4-one ring can influence biological activity, drawing from various studies on related compounds.

| Modification | Resulting Compound Class | Observed Biological Activity |

| Attachment of Indolinone at C4 | N-(4-piperidinyl)-2-indolinones | Potent NOP receptor ligands (agonists and antagonists) nih.govresearchgate.net |

| Benzylidene groups at C3 and C5 | 3,5-Bis(arylidene)piperidin-4-ones | Antiproliferative properties nih.govrsc.org |

| Acyl groups on Nitrogen | N-acyl-3,5-bis(ylidene)-4-piperidones | Potent antimalarial activity |

| Spiro-heterocycle at C3 | Spiro-pyrrolidine-oxindoles | Antimycobacterial properties nih.gov |

This table is interactive. You can sort and filter the data to see how different ring modifications affect the observed biological outcomes.

High-Throughput Screening and Lead Compound Identification Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. youtube.com This methodology is crucial for identifying novel lead compounds, such as piperidine derivatives, from large compound libraries. nih.gov

The HTS process involves the use of robotics, automation, and miniaturization to screen hundreds of thousands of compounds in a short period. youtube.com Assays are designed to be simple, rapid, and sensitive, providing clear information about the interaction between the compound and the biological target. youtube.com For piperidine-based drug discovery, HTS can be used to screen for various activities, including receptor binding, enzyme inhibition, or effects on cell growth. gii.co.jpyoutube.com

Once a "hit" like a piperidinol compound is identified through primary screening, it undergoes further validation and optimization. nih.gov This involves resynthesis and re-evaluation of its biological activity to confirm the initial findings. Subsequently, a library of analogues is often created using parallel synthesis to explore the structure-activity relationship (SAR) systematically. nih.govnih.gov This "hit-to-lead" process aims to improve the potency, selectivity, and drug-like properties of the initial hit, guiding the development of a viable drug candidate. youtube.com The integration of computational tools, such as virtual screening and molecular docking, can further refine this process by predicting which analogues are most likely to have improved activity. acs.org

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block in the Construction of Complex Heterocyclic Systems

The piperidin-4-one moiety is a well-established precursor for the synthesis of a variety of heterocyclic systems. The carbonyl group can participate in reactions such as Wittig-type olefinations, reductive aminations, and condensations with binucleophiles to form fused ring systems. For instance, the ketone can be transformed into an enolate and subsequently reacted with electrophiles to introduce substituents at the 3- and 5-positions of the piperidine (B6355638) ring.

Furthermore, the nitrogen atom of the piperidine ring, already part of an N-aryl system, influences the reactivity of the ring and can direct further synthetic modifications. The presence of the 3-chloro-4-methylphenyl group is not merely a passive substituent; it modulates the electronic properties of the molecule and can be a site for further cross-coupling reactions if required, although it is often a stable part of the final target molecule.

The construction of spirocyclic and fused heterocyclic systems from piperidin-4-one precursors is a common strategy in synthetic organic chemistry. These complex structures are of significant interest due to their presence in numerous natural products and their potential to exhibit unique biological activities.

Precursor in Medicinal Chemistry for Drug Discovery Efforts

Perhaps the most significant application of 1-(3-chloro-4-methylphenyl)piperidin-4-one is as a precursor in the synthesis of drug candidates. The piperidine and N-aryl piperidine motifs are prevalent in a vast number of biologically active compounds, targeting a wide range of diseases.

A prominent example of the utility of this intermediate is in the synthesis of CCR5 receptor antagonists, which are a class of antiretroviral drugs used in the treatment of HIV. The compound 1-(3-chloro-4-methylphenyl)piperidine (B1604480), the direct reduction product of the title ketone, is a key fragment in the structure of the potent CCR5 antagonist TAK-220. niscpr.res.in The synthesis of TAK-220 and related compounds highlights the importance of this compound as a starting material. The piperidin-4-one is typically converted to the corresponding piperidine, which is then further elaborated to introduce the necessary pharmacophoric elements for high-affinity binding to the CCR5 receptor. niscpr.res.in

The development of new synthetic routes to access this compound and its derivatives is an active area of research, driven by the demand for these intermediates in the pharmaceutical industry. Modern synthetic methods, such as palladium-catalyzed Buchwald-Hartwig amination, provide efficient ways to construct the N-aryl piperidone core from readily available starting materials like 3-chloro-4-methylaniline (B146341) and protected 4-piperidone (B1582916) derivatives.

Future Directions and Emerging Research Avenues for 1 3 Chloro 4 Methylphenyl Piperidin 4 One Research

Novel Synthetic Methodologies for Diversification and Functionalization

The core piperidin-4-one structure is often synthesized via the Mannich condensation reaction. biomedpharmajournal.org However, future research will likely focus on more advanced and efficient strategies to create a diverse library of derivatives based on the 1-(3-chloro-4-methylphenyl)piperidin-4-one template.

Emerging synthetic strategies could include:

Multicomponent Reactions (MCRs): The development of one-pot MCRs offers an environmentally benign and efficient route to complex piperidine (B6355638) structures. An approach using an iron(III) trifluoroacetate (B77799) catalyst in an aqueous micellar medium has been successful for synthesizing related dispirosubstituted piperidines and could be adapted for this compound. researchgate.net

Aza-Prins Cyclization: Niobium(V) chloride has proven effective as a Lewis acid in mediating aza-Prins type cyclizations to create 4-chloro-piperidine derivatives. rasayanjournal.co.in This methodology could be explored to introduce further diversity at the piperidine ring, leveraging the labile nature of the 4-halo substituent for subsequent functionalization. rasayanjournal.co.in

Catalytic Hydrogenation: Asymmetric hydrogenation of pyridine (B92270) precursors represents a powerful tool for creating stereochemically defined piperidines. mdpi.com Applying catalytic cascades, such as a stereoselective palladium-catalyzed coupling followed by hydrogenation, could yield enantiomerically pure versions of this compound derivatives, which is often crucial for pharmacological activity. mdpi.com

These advanced methods would enable the systematic modification of the piperidin-4-one core, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

Advanced Computational Modeling for Mechanism Elucidation and Prediction

Computational chemistry provides invaluable insights into the properties and potential interactions of molecules, guiding experimental work and accelerating the discovery process. For this compound, future research should heavily leverage in silico tools.

Key computational avenues include:

Density Functional Theory (DFT) Calculations: As demonstrated with analogous compounds like 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, DFT methods can be used to interpret optimized molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO energy gap. nih.gov

Molecular Docking: This technique is crucial for predicting the binding affinity and orientation of a ligand within the active site of a biological target. For related 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, docking studies have successfully predicted interactions with protein targets in hematological cancers, such as myeloma and leukemia. nih.gov Similar studies could identify likely protein targets for this compound.

ADMET Prediction: Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for evaluating the drug-like properties of a compound. In silico analysis of related piperidin-4-ones has confirmed their potential as therapeutic candidates by predicting key physicochemical and pharmacokinetic characteristics. nih.gov

A summary of computational techniques applied to analogous piperidin-4-one compounds, which could be applied to the target compound, is presented below.

| Computational Method | Application | Potential Insights for this compound | Reference |

| DFT Calculations | Geometry Optimization, Vibrational Frequencies, HOMO-LUMO Gap | Understanding molecular stability, reactivity, and electronic transitions. | nih.gov |

| Molecular Docking | Binding Mode Prediction, Interaction Analysis | Identification of potential biological targets and key binding interactions. | nih.gov |

| Hirshfeld Surface Analysis | Intermolecular Interaction Analysis | Visualizing and quantifying non-covalent interactions in the crystalline state. | nih.gov |

| ADMET Prediction | Pharmacokinetic & Drug-Likeness Prediction | Early assessment of bioavailability and potential toxicity to guide drug development. | nih.gov |

Exploration of Undiscovered Biological Applications and Targets

The piperidine ring is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of biological activities. nih.gov While the specific activities of this compound are not yet defined, research on analogous structures provides a roadmap for future biological screening.

Potential therapeutic areas for exploration include:

Anticancer Activity: A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated cytotoxic effects against myeloma, leukemia, and lymphoma cell lines. nih.gov These compounds were found to increase the expression of apoptosis-promoting genes like p53 and Bax. nih.gov Given the structural similarity, this compound and its derivatives warrant investigation as potential anti-proliferative agents.

Antimicrobial and Antifungal Activity: Various piperidin-4-one derivatives have shown promise as antibacterial and antifungal agents. biomedpharmajournal.orgresearchgate.net Screening against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial applications.

Central Nervous System (CNS) Activity: The piperidine moiety is a key component of many CNS-active drugs. google.com Specifically, related compounds have been investigated as ligands for serotonin (B10506) (5-HT) receptors, which are implicated in neuropsychiatric disorders like depression and anxiety. nih.gov Future studies could assess the binding affinity of this compound for various CNS receptors.

The table below summarizes the established biological activities of structurally related piperidin-4-one compounds.

| Compound Class | Biological Activity | Potential Target Area | Reference |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anticancer (Myeloma, Leukemia) | Oncology | nih.gov |

| 2,6-Diaryl-3-methyl-4-piperidone Thiosemicarbazones | Antibacterial, Antifungal | Infectious Diseases | biomedpharmajournal.org |

| 3-Chloro-azetidin-2-ones (from related precursors) | Antibacterial, Antifungal | Infectious Diseases | researchgate.net |

| Fluorinated Piperidine Methanones | 5-HT1A Receptor Agonism | CNS Disorders | nih.gov |

Development of Analytical Applications for Complex Chemical and Biological Matrices

Beyond therapeutic uses, this compound holds potential for development into a sophisticated analytical tool. The unique structure can be leveraged for high-specificity detection methods.

Future analytical applications could involve:

Positron Emission Tomography (PET) Imaging Probes: A key emerging area is the development of PET probes for in vivo imaging of biological targets. A related compound, 3-Chloro-4-[¹⁸F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone, was developed as a PET probe for imaging 5-HT₁ₐ receptors. nih.gov By incorporating a positron-emitting isotope like ¹⁸F into the this compound structure, a novel PET ligand could be created to visualize and quantify its specific biological targets in the brain or other organs.

Reference Standards: As new derivatives are synthesized and studied, the parent compound will become essential as a certified reference standard for chromatographic methods (e.g., HPLC, LC-MS). This is critical for quality control, metabolism studies, and environmental monitoring, ensuring accurate quantification in complex chemical and biological matrices. rasayanjournal.co.in

Assay Development: The compound could serve as a scaffold for developing competitive binding assays or as a tool compound to validate new biological screening platforms targeting the pathways it modulates.

The development of such analytical tools is a synergistic research avenue, as the discovery of a potent biological target would simultaneously create a need for specific probes and standards to study its distribution and dynamics.

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(3-Chloro-4-methylphenyl)piperidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-chloro-4-methylphenylmagnesium bromide with a protected piperidin-4-one precursor under anhydrous conditions (e.g., THF, –78°C to room temperature) is a common approach. Yield optimization requires controlled stoichiometry and inert atmospheres to prevent side reactions like oxidation of the piperidone ring. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy. Key NMR signals include:

- A singlet at δ ~2.4 ppm for the piperidin-4-one methylene protons.

- Aromatic protons (δ 6.8–7.5 ppm) split due to the chloro and methyl substituents.

IR should show a strong carbonyl stretch (~1700 cm) from the piperidone ring. Mass spectrometry (HRMS) confirms molecular weight (CHClNO = 223.08 g/mol). Cross-referencing with crystallographic data (e.g., CCDC entries) enhances validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Under nitrogen at –20°C to prevent hygroscopic degradation.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis due to potential respiratory irritation (GHS H335).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent halogenated byproducts .

Advanced Research Questions

Q. How do substituent effects (chloro vs. methyl groups) influence the conformational dynamics of this compound in solution vs. solid state?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction reveals chair conformations in the piperidone ring, with the chloro group inducing torsional strain (dihedral angle ~15° with the phenyl ring).

- DFT Calculations : Compare gas-phase vs. solvent (e.g., DMSO) optimized geometries using B3LYP/6-311++G(d,p). Solvent polarity stabilizes the equatorial position of the 3-chloro substituent .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how can these guide co-crystal design?

- Methodological Answer : Graph-set analysis (Etter’s rules) identifies C–H···O and π-π stacking as primary interactions. The carbonyl oxygen acts as a hydrogen-bond acceptor (R(8) motifs), while chloro substituents contribute to halogen bonding. Co-crystallization with carboxylic acids (e.g., fumaric acid) enhances stability via O–H···O bonds .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare IC values across assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in kinase inhibition may arise from off-target effects.

- SAR Studies : Systematically modify substituents (e.g., replacing chloro with fluoro) to isolate electronic vs. steric contributions.

- Meta-Analysis : Use PubChem BioAssay data to validate trends across independent studies .

Q. What computational approaches are optimal for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO gaps (e.g., ~6.2 eV) to predict sites for nucleophilic attack (LUMO localized on carbonyl carbon).

- MD Simulations : Simulate reaction trajectories in explicit solvents (e.g., acetonitrile) to model transition states.

- Machine Learning : Train models on existing kinetic data for piperidinones to predict rate constants under varied conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。